molecular formula C11H11F B2875531 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 1823878-55-2

1-(3-Fluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2875531
CAS No.: 1823878-55-2
M. Wt: 162.207
InChI Key: UKBMDYGEJPCRLH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of BCPs in Chemical Research

The journey of bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a valuable tool in medicinal chemistry is a testament to the continuous evolution of synthetic organic chemistry. The parent hydrocarbon was first synthesized by Wiberg and co-workers in 1964, a feat that was notable due to the considerable strain energy inherent in its structure. pharmablock.comrsc.org For several decades following its discovery, BCP remained largely of academic interest, a challenging synthetic target for chemists intrigued by strained ring systems.

A significant breakthrough that paved the way for broader exploration of BCP chemistry was the synthesis of [1.1.1]propellane in 1982. rsc.org This highly reactive precursor, with its inverted C-C bond, provided a versatile entry point for the functionalization of the BCP core. The landscape of BCP's application began to shift in 1996 when Pellicciari and colleagues described a BCP-containing analogue as a potent and selective antagonist for a glutamate (B1630785) receptor, thereby introducing its potential as a bioisostere for a para-substituted benzene (B151609) ring. pharmablock.com However, it was not until the 2010s that the medicinal chemistry community fully embraced the BCP scaffold. rsc.org This surge in interest was fueled by a growing need for novel intellectual property and the demand for drug candidates with improved physicochemical properties. acs.org The explosion of research in the past decade has led to the development of a diverse toolkit for BCP synthesis, making this once-exotic scaffold readily accessible for incorporation into drug discovery programs. pharmablock.comrsc.org

The BCP Motif as a Paradigm for Three-Dimensional Chemical Space in Molecular Design

The BCP scaffold has become a cornerstone in the effort to expand the three-dimensionality of drug candidates, a concept critical for enhancing molecular recognition and improving pharmacological profiles.

"Escape from Flatland" Concept and its Significance in Drug Design

The term "escape from flatland" was popularized in a seminal 2009 paper by Lovering et al., which highlighted a trend in medicinal chemistry towards producing molecules that were predominantly flat and aromatic. nih.govacs.orgsemanticscholar.orgvirginia.edu This trend was largely a consequence of the prevalence of synthetic methods favoring the construction of planar, sp²-rich structures. The authors argued that increasing the three-dimensionality, or fraction of sp³-hybridized carbons (Fsp³), of drug candidates could lead to improved clinical success rates. nih.govacs.org Molecules with greater three-dimensionality are thought to have more specific interactions with the complex, three-dimensional binding sites of biological targets, potentially leading to increased potency and selectivity. researchgate.net Furthermore, increased saturation is often correlated with improved physicochemical properties such as enhanced solubility and metabolic stability. nih.govacs.org The BCP motif, being a rigid, sp³-rich scaffold, is an exemplary tool for medicinal chemists seeking to heed the call to "escape from flatland." acs.orgresearchgate.net

BCPs as Non-Classical Bioisosteres in Molecular Innovation

A key driver of the widespread adoption of the BCP scaffold is its role as a non-classical bioisostere for several common functionalities in drug molecules. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Bioisosteric Relationship with 1,4-Phenylene and 1,2-Alkynyl Functions

The most well-established bioisosteric relationship for the BCP core is with the 1,4-disubstituted phenylene ring. pharmablock.comacs.orgnih.gov The rigid BCP scaffold effectively mimics the linear geometry and substituent exit vectors of a para-substituted arene, making it an excellent replacement to serve as a spacer. pharmablock.comacs.org While the bridgehead-to-bridgehead distance in BCP is shorter than the corresponding distance in a 1,4-phenylene ring, this structural difference is often well-tolerated in biological systems. pharmablock.comnih.gov The replacement of a flat, aromatic phenyl ring with a saturated, three-dimensional BCP cage can lead to significant improvements in a compound's properties, including increased solubility, enhanced permeability, and greater metabolic stability. pharmablock.combldpharm.com However, it is important to note that this substitution is not always successful, particularly in cases where the phenyl ring engages in crucial π-π stacking interactions with the target protein. acs.org

BCPs are also utilized as bioisosteres for linear 1,2-alkynyl groups. acs.orgnih.govnih.govresearchgate.netthieme-connect.comcapes.gov.brresearchgate.netresearchgate.netresearchgate.net In this context, the BCP unit provides a more stable and often more synthetically accessible alternative to the alkyne functionality, while maintaining a similar linear arrangement of substituents.

FeatureBicyclo[1.1.1]pentane (BCP)1,4-Phenylene1,2-Alkyne
Geometry LinearLinearLinear
Hybridization sp³sp²sp
Key Advantage Improved physicochemical properties (solubility, metabolic stability)Well-established chemistryRigidity
Key Disadvantage Shorter linker distance than 1,4-phenylenePotential for metabolic liabilitiesPotential for chemical instability

Bioisosteric Relationship with tert-Butyl Groups

FeatureBicyclo[1.1.1]pentane (BCP)tert-Butyl
Shape Globular, three-dimensionalGlobular, three-dimensional
Hybridization sp³sp³
Key Advantage Lower lipophilicityWell-understood steric effects
Key Disadvantage More complex synthesisHigh lipophilicity

The Role of Fluorine in Modifying BCP Scaffold Characteristics

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. chemrxiv.orgnih.gov When applied to the BCP scaffold, fluorine can impart a range of beneficial effects. The high electronegativity of fluorine can significantly alter the electronic properties of the BCP core. For instance, the presence of a fluorine atom can lower the pKa of a neighboring carboxylic acid group, making it more acidic. nih.gov Conversely, it can decrease the basicity of a nearby amine. nih.gov

From a physicochemical standpoint, fluorination can also impact lipophilicity. The replacement of a hydrogen atom with a fluorine atom on the BCP scaffold has been shown to slightly decrease its lipophilicity. chemrxiv.org More dramatically, replacing a fluorophenyl ring with a fluoro-bicyclo[1.1.1]pentane moiety can lead to a significant reduction in lipophilicity, which can be a valuable tool for improving the drug-like properties of a molecule. chemrxiv.org The development of synthetic methods to introduce fluorine into the BCP scaffold has further expanded the utility of this versatile building block in the design of novel therapeutic agents. acs.orgnih.govnih.govresearchgate.net

PropertyEffect of Fluorine on BCP Scaffold
Acidity of adjacent COOH Increases
Basicity of adjacent NH₂ Decreases
Lipophilicity (clogP) Slight decrease (F vs. H on BCP) Significant decrease (F-BCP vs. F-Ph)

Historical Challenges and Advancements in Fluorination Strategies for BCP Derivatives

For more than two decades, the selective incorporation of a single fluorine atom onto the bicyclo[1.1.1]pentane framework posed a significant synthetic challenge. nih.govchemrxiv.org Early attempts to create monofluorinated BCPs were largely unsuccessful. For instance, direct fluorination of BCP-dicarboxylic acid with fluorine gas in 2001 yielded a complex mixture of polyfluorinated compounds, with the desired monofluorinated product being a minor component. nih.govchemrxiv.org Other strategies, such as electrochemical fluorination, also failed to provide the target molecules. chemrxiv.orgsemanticscholar.org These difficulties meant that for many years, BCPs with a single fluorine atom at a bridge position remained an elusive target for chemists. chemrxiv.org

The landscape began to change with the development of innovative synthetic methodologies. A major breakthrough was achieved through the reaction of bicyclo[1.1.0]butanes with carbene precursors. This approach has become a practical and scalable method for producing fluoro-BCPs. nih.gov Specifically, the addition of difluorocarbene or bromofluorocarbene to electron-rich bicyclo[1.1.0]butanes allows for the construction of the BCP core with fluorine atoms incorporated at the bridge position. nih.govsemanticscholar.org Mykhailiuk and co-workers developed a practical, scalable approach to monofluorinated BCPs using the addition of bromofluorocarbene followed by a debromination step. nih.gov This has enabled the synthesis of various F-BCP derivatives on a gram scale. chemrxiv.org

Beyond monofluorination, significant progress has also been made in creating other types of fluoro-BCPs. The table below summarizes key advancements in BCP fluorination strategies.

Fluorination StrategyReagents/MethodTarget PositionSignificance
Monofluorination (Bridge) Addition of bromofluorocarbene to bicyclo[1.1.0]butanes, followed by debromination.BridgeSolved a long-standing challenge, enabling scalable synthesis of monofluorinated BCPs. nih.govnih.govchemrxiv.org
gem-Difluorination (Bridge) Addition of difluorocarbene (from CF3TMS/NaI) to bicyclo[1.1.0]butanes.BridgeProvided access to a new class of BCPs (F2-BCPs) as novel motifs for medicinal chemistry. chemrxiv.orgsemanticscholar.orgacs.org
Fluorination (Bridgehead) Decarboxylative radical fluorination using Selectfluor® and a silver catalyst.BridgeheadOffered a one-step protocol to access bridgehead-fluorinated BCPs. researchgate.net
Trifluoromethylation (Bridgehead) Reaction of [1.1.1]propellane with CF3I.BridgeheadAn early and effective method for introducing the important -CF3 group onto the BCP scaffold. researchgate.net
Fluoromethylation Atom-transfer radical addition (ATRA) to [1.1.1]propellane using a monofluorinated C1 synthon.BridgeheadEnables the modular construction of fluoromethylene-linked BCPs. chemrxiv.org

These advancements have transformed the field, making a diverse array of fluoro-BCP building blocks accessible for research and development in medicinal chemistry and materials science.

Scope and Significance of Academic Research on 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane and Related Fluoro-BCPs

The academic and industrial interest in compounds like this compound stems from their potential to serve as superior bioisosteres for fluorinated aromatic rings in bioactive molecules. The strategic replacement of a fluorophenyl ring with a fluoro-BCP or an aryl-BCP core can lead to dramatic improvements in key drug-like properties. nih.govnih.gov

The following table provides a calculated comparison of lipophilicity for representative aromatic compounds and their BCP-based analogs, demonstrating the impact of the scaffold exchange.

Compound StructureNameCalculated Lipophilicity (clogP)
Phenyl-R1-Phenyl-3-(carboxymethyl)bicyclo[1.1.1]pentane3.5
Fluoro-BCP-R 1-Fluoro-3-(carboxymethyl)bicyclo[1.1.1]pentane 3.3
Fluorophenyl-R1-(Fluorophenyl)-3-(carboxymethyl)benzene4.9 - 5.4

Data adapted from research on model compounds demonstrating the effect of scaffold replacement on lipophilicity. chemrxiv.org

The practical utility of this strategy has been demonstrated in the synthesis of analogs of existing drugs. For example, researchers have successfully incorporated the fluoro-BCP core into the structure of Flurbiprofen, a nonsteroidal anti-inflammatory drug, by replacing its 3-fluoro-4-phenyl-phenyl moiety. nih.govchemrxiv.org This application highlights the potential of fluoro-BCPs to generate novel intellectual property and develop drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) profiles. chemrxiv.org

Furthermore, research into aryl-BCPs, including fluorophenyl-substituted variants, explores how electronic effects are transmitted through the rigid BCP cage. researchgate.net This is crucial for designing molecules where the BCP acts not just as a spacer, but as an active component that influences the electronic environment of attached functional groups, thereby maintaining or enhancing interactions with biological targets. The synthesis of BCPs bearing various substituted phenyl rings, including those with fluorine, confirms the feasibility of creating a wide range of these valuable building blocks. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBMDYGEJPCRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentane Derivatives, with Emphasis on 1 3 Fluorophenyl Bicyclo 1.1.1 Pentane

Synthetic Strategies Originating from [1.1.1]Propellane

The exceptional reactivity of the central C1–C3 bond in [1.1.1]propellane, a consequence of its 66.6 kcal mol⁻¹ of strain energy, makes it the primary precursor for a wide array of BCP derivatives. nih.govacs.orgccspublishing.org.cn Cleavage of this bond can be initiated by radical or ionic species, providing versatile entry points to functionalized BCP scaffolds. nih.govccspublishing.org.cn

Radical Addition Reactions to [1.1.1]Propellane

Radical addition represents one of the most common and efficient strategies for the functionalization of [1.1.1]propellane. nih.govacs.orgccspublishing.org.cn These reactions proceed under mild conditions and exhibit high functional group tolerance, making them suitable for complex molecule synthesis. nih.gov The process involves the addition of a carbon- or heteroatom-centered radical to the central bond of propellane, generating a kinetically stable bicyclo[1.1.1]pent-1-yl radical intermediate. acs.orgccspublishing.org.cn This intermediate can then be trapped to form mono- or di-substituted BCPs. nih.gov

A variety of radical precursors, including alkyl halides, carboxylic acids, and hydrazyl reagents, have been successfully employed. acs.orgacs.orgccspublishing.org.cnnih.gov For instance, the use of triethylborane (B153662) can initiate the addition of alkyl iodides and bromides to [1.1.1]propellane, demonstrating excellent functional group compatibility. acs.orgedandersonchem.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions, overcoming limitations of harsher, traditional methods. acs.orgacs.org This approach has been successfully applied to the synthesis of BCPs, enabling the addition of radicals that were previously challenging to generate, such as (hetero)aryl radicals from the corresponding halides. ccspublishing.org.cnacs.org The photoredox-catalyzed atom transfer radical addition (ATRA) of organic halides to [1.1.1]propellane represents the first use of this catalysis for C-C σ-bond functionalization. acs.org

Dual catalytic systems, combining photoredox catalysis with transition metals like nickel or copper, have further expanded the scope of BCP synthesis. ccspublishing.org.cnacs.orgrsc.org These methods allow for three-component couplings, where a radical is generated photocatalytically, adds to propellane, and the resulting BCP radical is trapped in a transition metal-catalyzed cross-coupling cycle. ccspublishing.org.cnacs.org This strategy enables the one-step synthesis of complex, disubstituted BCPs, including those bearing aryl groups. acs.org For example, a nickel/photoredox dual catalysis system has been developed for the dicarbofunctionalization of [1.1.1]propellane to produce versatile BCP-aryl derivatives and BCP ketones. acs.orgrsc.org

Table 1: Examples of Photoredox-Catalyzed BCP Synthesis
Radical PrecursorCatalyst SystemProduct TypeKey FeaturesReference
(Hetero)aryl Iodidesfac-Ir(ppy)₃(Hetero)arylated BCP-IodidesFirst photoredox functionalization of a C-C σ-bond; broad scope. ccspublishing.org.cnacs.org
Alkyl Halides, Aryl HalidesNickel/Photoredox1-Alkyl-3-aryl-BCPsOne-step, three-component reaction forming two C-C bonds. acs.org
Acyl Chlorides, Aryl IodidesNickel/PhotoredoxUnsymmetrical 1,3-disubstituted BCP ketonesDirect synthesis of BCP ketones, avoiding multi-step sequences. rsc.org
Alkyl Iodides, AlkenesPhotoredoxComplex, functionalized BCPsCascade atom transfer radical addition (CATRA); operationally simple. chemrxiv.org

Multi-component reactions provide a highly efficient route to structurally diverse BCPs by forming multiple bonds in a single operation. acs.orgacs.orgchemrxiv.org These strategies often leverage the radical reactivity of [1.1.1]propellane. An iron(II)-catalyzed multicomponent carboamination, for example, uses a hydrazyl reagent as a radical precursor and di-tert-butyl azodicarboxylate as a radical acceptor to generate multifunctionalized BCPs. acs.orgccspublishing.org.cn

Another approach involves a transition-metal-free, three-component reaction where radicals derived from carboxylic acids or organohalides add to [1.1.1]propellane, and the resulting BCP radical is trapped by a borylating agent to yield synthetically versatile BCP boronates. nih.gov Dual photoredox/copper catalysis has also enabled the three-component radical coupling of [1.1.1]propellane to synthesize diverse BCP derivatives in very short reaction times. ccspublishing.org.cn These methods are attractive for building molecular complexity rapidly from simple precursors. chemrxiv.org

Anionic Addition Reactions to [1.1.1]Propellane

While radical additions are more common, the cleavage of [1.1.1]propellane's central bond can also be achieved through anionic addition. nih.govacs.org This pathway typically involves highly reactive organometallic reagents, such as Grignard reagents or organolithiums, and may require heating. nih.govacs.org The addition of an anion generates a BCP-carbanion intermediate, which can be trapped by an electrophile or quenched with a proton source. nih.govnih.gov

The addition of aryl Grignard reagents, followed by transmetalation with ZnCl₂ and subsequent cross-coupling, is an established method for preparing 1,3-diaryl-BCPs. nih.govrsc.org More recently, milder methods have been developed. For instance, 2-azaallyl anions, generated from N-benzyl ketimines, add to [1.1.1]propellane at room temperature. acs.orgnih.govrsc.orgrhhz.net The resulting BCP carbanion can be trapped with electrophiles like pinacol (B44631) boronate, affording versatile BCP building blocks. nih.govrsc.org This trapping strategy circumvents issues associated with the direct use of BCP-Grignard reagents in some catalytic systems. bris.ac.ukacs.org

Stereoselective Synthesis of Chiral BCPs from [1.1.1]Propellane

The development of methods for the enantioselective synthesis of chiral BCPs is crucial for their application in drug discovery. acs.orgnih.gov Most strategies involve the direct asymmetric functionalization of [1.1.1]propellane or the post-functionalization of a pre-formed BCP derivative. rsc.org

One successful approach is a multicomponent, iridium-catalyzed asymmetric allylic substitution. bris.ac.ukrsc.org In this reaction, a BCP-Grignard reagent is formed in situ, transmetalated to zinc, and then reacted with an allylic carbonate in the presence of a chiral iridium/phosphoramidite catalyst to yield α-chiral BCPs with high enantioselectivity. bris.ac.ukacs.orgrsc.org A transition-metal-free alternative utilizes a chiral N-heterocyclic carbene (NHC) to catalyze the asymmetric allylic substitution of the in situ-formed BCP-Grignard reagent. acs.orgnih.gov Dual catalysis, combining photoredox and organocatalysis, has also been employed for the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane. nih.gov

Synthetic Strategies Utilizing Bicyclo[1.1.0]butanes

An alternative to [1.1.1]propellane-based syntheses is the use of bicyclo[1.1.0]butanes (BCBs) as precursors. edandersonchem.orgnih.gov BCBs are also highly strained hydrocarbons that can undergo strain-release reactions to form larger ring systems. nih.govrsc.org The formal insertion of a carbene into the C1–C3 bond of a 1,3-disubstituted BCB provides a direct route to the BCP core. nih.gov

This strategy is particularly valuable as it avoids the need to handle the challenging [1.1.1]propellane. chemrxiv.org For example, the addition of difluorocarbene (:CF₂), generated from CF₃TMS/NaI, to aryl-substituted BCBs yields gem-difluorinated BCPs. chemrxiv.org Similarly, dibromocarbene adds to BCBs to afford 2,2-dibromo BCPs, which are versatile intermediates for further functionalization. chemrxiv.org Access to diversely substituted BCBs has been improved through methods like directed bridgehead metalation and palladium-catalyzed cross-coupling, enhancing the utility of this approach for preparing a wide range of BCP derivatives. nih.govnih.gov

Table 2: Comparison of Precursors for BCP Synthesis
PrecursorGeneral Reaction TypeAdvantagesDisadvantagesReference
[1.1.1]PropellaneRadical or Anionic AdditionMost common and versatile precursor; wide range of functionalization methods (photoredox, multi-component).Operationally challenging to synthesize and handle. nih.govacs.org
Bicyclo[1.1.0]butaneCarbene InsertionAvoids the use of [1.1.1]propellane; allows access to bridge-substituted BCPs.Access to substituted BCBs can be challenging; may require radical dehalogenation steps. nih.govchemrxiv.org

Carbene Insertion Reactions for BCP Framework Construction

One of the most practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework involves the insertion of a carbene into the central C1-C3 bond of a bicyclo[1.1.0]butane (BCB) intermediate. nih.govchemrxiv.org This strategy has proven effective for creating a variety of substituted BCPs. The reaction typically involves the generation of a carbene which then adds across the highly strained central bond of the BCB. nih.govacs.org

Historically, the addition of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), to bicyclo[1.1.0]butanes has been utilized. nih.govchemrxiv.org While this method does produce the BCP core, it often results in the formation of diene byproducts. chemrxiv.org More recent advancements have focused on improving the selectivity and scope of these insertion reactions. For instance, the use of difluorocarbene (:CF₂) has been shown to favor the formation of the desired bicyclo[1.1.1]pentane product over isomeric dienes. chemrxiv.org

Furthermore, the development of catalytic metal carbene insertion reactions represents a significant step forward. chemrxiv.org Researchers have demonstrated that using triftosylhydrazones as stable carbene precursors, in conjunction with metal catalysts, enables the direct insertion into the C-C bond of BCBs. chemrxiv.org This approach circumvents the need for the highly reactive and challenging-to-handle [1.1.1]propellane and accommodates a wide range of substituted BCB esters and triftosylhydrazones, yielding valuable 1,2,3-trisubstituted BCPs. chemrxiv.org Computational studies support a stepwise metal carbene addition mechanism into the C–C bond of the bicyclo[1.1.0]butane. chemrxiv.org

Another innovative approach involves a sequence of two distinct carbene reactions. acs.org This process starts with a dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane, followed by a photoinduced formation of a triplet carbene that adds across the strained central bond of the BCB. acs.orgchemrxiv.org This sequential functionalization provides rapid access to novel 2-substituted BCPs. acs.org

Targeted Synthesis of Fluorinated BCPs

The incorporation of fluorine into drug candidates is a common strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of methods for the synthesis of fluorinated BCPs has been a major research focus.

After over two decades of research, a practical and scalable method for producing fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been established. nih.govnih.gov A key breakthrough involves the reaction of aryl-substituted bicyclo[1.1.0]butanes with a source of monofluorocarbene (:CHF). chemrxiv.org A highly effective protocol uses bromofluoromethane (B51070) (CHFBr₂) as the carbene precursor. researchgate.net

The synthesis can be performed on a large scale. For example, a key bicyclo[1.1.0]butane intermediate can be prepared in high yield (80%) via cyclization of a chloro-ketoester precursor using sodium bis(trimethylsilyl)amide (NaHMDS). chemrxiv.org The subsequent reaction with CHFBr₂ under optimized conditions can yield over 20 grams of the desired fluorinated BCP product in a single run. chemrxiv.orgresearchgate.net This scalability is crucial for the application of F-BCPs in drug discovery programs. nih.gov The scope of this reaction has been demonstrated with various substituents on the phenyl ring of the bicyclo[1.1.0]butane starting material, including methyl, fluorine, and trifluoromethyl groups. chemrxiv.orgresearchgate.net

Table 1. Substrate Scope for the Synthesis of Fluoro-Substituted BCPs. chemrxiv.orgresearchgate.net
Starting Bicyclo[1.1.0]butane SubstituentProductYield
Phenyl1-Bromo-1-fluoro-3-phenyl-bicyclo[1.1.1]pentane derivative71%
4-MethylphenylCorresponding 4-methylphenyl F-BCP derivative69%
4-FluorophenylCorresponding 4-fluorophenyl F-BCP derivative50%
3,5-bis(Trifluoromethyl)phenylCorresponding 3,5-bis(trifluoromethyl)phenyl F-BCP derivative56%

The selective synthesis of fluorinated BCP analogues has been a long-standing challenge. acs.orgchemrxiv.org Early attempts at direct fluorination often resulted in complex mixtures of polyfluorinated compounds. nih.gov The monofluorocarbene insertion method provides a high degree of selectivity, installing a single fluorine atom onto the bridge of the newly formed BCP framework. chemrxiv.org

Similarly, a selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues has been achieved through the insertion of difluorocarbene into bicyclo[1.1.0]butanes. acs.orgchemrxiv.org This reaction proceeds by using (trifluoromethyl)trimethylsilane (B129416) (CF₃TMS) and sodium iodide (NaI) to generate the difluorocarbene in situ. chemrxiv.org The electrophilic nature of the difluorocarbene appears to be critical, switching the reactivity of the bicyclo[1.1.0]butane to favor the formation of the BCP core. chemrxiv.org The presence of an electron-donating aryl or vinyl group on the bicyclo[1.1.0]butane core is crucial for the success of this transformation. chemrxiv.org This methodology enables the selective synthesis of "ortho/meta-substituted" BCPs, providing access to novel chemical space for medicinal chemistry. acs.org

The reaction of [1.1.1]propellane, a highly strained hydrocarbon, with organometallic reagents derived from aryl halides is a cornerstone of BCP synthesis. nih.govresearchgate.net This method allows for the direct installation of an aryl group at a bridgehead position of the BCP core. The synthesis of 1-(3-fluorophenyl)bicyclo[1.1.1]pentane can be achieved through this route.

The process typically begins with the formation of an organometallic reagent, such as a Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium species, from a corresponding aryl halide (e.g., 1-bromo-3-fluorobenzene). This nucleophilic reagent then adds across the central C1-C3 bond of [1.1.1]propellane. researchgate.net The resulting bicyclo[1.1.1]pentyl anion or organometallic intermediate can be quenched with a proton source to yield the monosubstituted product, this compound. nih.gov Alternatively, the intermediate can be transmetalated (e.g., with ZnCl₂) and used in subsequent cross-coupling reactions to generate 1,3-disubstituted BCPs. researchgate.net

Photoredox catalysis has also emerged as a powerful tool for this transformation. Atom transfer radical addition (ATRA) reactions using an iridium photocatalyst can effectively couple aryl halides with [1.1.1]propellane under mild conditions with high functional group tolerance. acs.org More recently, a catalyst- and initiator-free method using visible light has been developed for the reaction between alkyl or aryl iodides and propellane, offering a highly scalable and clean route to BCP iodides which can be further functionalized. nih.gov

Development of Versatile BCP Building Blocks and Intermediates

To facilitate the broader adoption of BCPs in medicinal chemistry, the development of stable and versatile building blocks is essential. These intermediates allow for the late-stage introduction of the BCP motif into complex molecules.

Among the most useful synthetic intermediates, aldehydes are highly valued for their versatility in organic synthesis. researchgate.net The development of a simple, one-pot procedure to synthesize 3-aryl-bicyclo[1.1.1]pentane-1-carbaldehydes from aryl halides and [1.1.1]propellane has provided a crucial class of building blocks. nih.govacs.org

The synthesis involves the initial addition of an aryl radical or anion (generated from the aryl halide) to [1.1.1]propellane. The resulting BCP radical or anion is then trapped with carbon monoxide, followed by reduction or hydrolysis during workup to yield the stable aldehyde. This one-pot procedure makes various BCP aldehyde molecules readily accessible. researchgate.net For instance, 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carbaldehyde has been synthesized in a 62% yield using this methodology. acs.org These stable, often crystalline intermediates can be used in a wide array of subsequent chemical transformations to build more complex molecules, showcasing their utility as versatile building blocks. researchgate.netnih.gov

Table 2. Examples of Synthesized 3-Aryl-bicyclo[1.1.1]pentane-1-carbaldehydes. acs.org
Aryl SubstituentCompound NameYieldPhysical State
p-Tolyl3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carbaldehyde82%White Solid
4-Fluorophenyl3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carbaldehyde62%White Solid
4-Methoxyphenyl3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carbaldehyde84%White Solid

BCP Boronates and their Synthetic Utility

Bicyclo[1.1.1]pentane boronates are versatile intermediates that provide a gateway to a wide array of functionalized BCPs. A common strategy for their synthesis involves the reaction of a BCP Grignard reagent with a boronic ester. This approach has been expanded upon to create highly substituted BCPs through a 1,2-metalate rearrangement of the resulting BCP-boronate complexes. nih.gov This method allows for the modular synthesis of diverse and highly substituted BCPs with multiple points for further functionalization. nih.gov

Another innovative approach is a single-step, transition-metal-free, multi-component reaction to produce synthetically versatile BCP boronates. researchgate.net Furthermore, the reaction of BCP iodides with t-BuLi followed by trapping with isopropoxyboronate pinacol ester (iPrO)Bpin yields BCP boron pinacolates. nih.gov These boronates can be readily converted to trifluoroborates by treatment with potassium fluoride. nih.gov The synthetic utility of BCP boronates is vast, as they can be oxidized to alcohols or used in cross-coupling reactions to introduce various substituents. nih.govrsc.org

Table 1: Synthetic Routes to BCP Boronates

Starting Material Reagents Product Key Features
BCP Grignard Reagent Boronic Ester BCP Boronate Complex Allows for 1,2-metalate rearrangement and further functionalization. nih.gov

BCP Ketones and other Carbonyl-Functionalized Derivatives

Several methodologies have been developed for the synthesis of BCP ketones and other carbonyl-containing derivatives. A general and mild method involves the radical acylation of [1.1.1]propellane with aldehydes, providing direct access to BCP ketones with a broad substrate scope. researchgate.netnih.gov This protocol has been shown to be useful for the late-stage modification of bioactive molecules. researchgate.net Another approach utilizes a visible light-induced, metal-free reaction between aldehydes and [1.1.1]propellane, with tert-butyl hydrogen peroxide (TBHP) acting as a hydrogen transfer agent to generate acyl radicals. keaipublishing.com This method is characterized by its mild reaction conditions and tolerance of oxidation-sensitive functional groups. keaipublishing.com

Friedel-Crafts acylation of aromatic and heteroaromatic hydrocarbons with bicyclo[1.1.1]pentane-1-carbonyl chloride, derived from the corresponding carboxylic acid, provides an inexpensive and scalable route to BCP ketones. Furthermore, a large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved through a flow photochemical reaction between propellane and diacetyl, followed by a haloform reaction. nih.govacs.org This diacid serves as a key precursor for various carbonyl-functionalized BCPs. nih.govacs.org

Table 2: Selected Methods for the Synthesis of BCP Ketones

Method Starting Materials Key Reagents/Conditions Product Advantages
Radical Acylation [1.1.1]Propellane, Aldehyde Radical Initiator BCP Ketone Mild conditions, broad scope. researchgate.netnih.gov
Photocatalytic Acylation [1.1.1]Propellane, Aldehyde TBHP, Blue Light BCP Ketone Metal-free, room temperature. keaipublishing.com
Friedel-Crafts Acylation Aromatic Hydrocarbon, BCP-1-carbonyl chloride Lewis Acid (e.g., AlCl3) Aryl BCP Ketone Inexpensive, scalable.
From Dicarboxylic Acid Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Further transformations Various Carbonyl Derivatives Access to diverse functional groups. nih.govacs.org

Nitrogen-containing BCP Derivatives (e.g., Amines, Azides)

Nitrogen-substituted BCPs are prominent motifs in drug discovery. liverpool.ac.uk A significant challenge in their synthesis has been the facile decomposition of BCP cations under electrophilic conditions. liverpool.ac.ukresearchgate.net However, a method involving the electrophilic activation of [1.1.1]propellane within a halogen bond complex has been developed, enabling its reaction with electron-neutral nucleophiles like anilines and azoles. liverpool.ac.uk

The synthesis of 1-azidobicyclo[1.1.1]pentanes can be achieved through a copper-catalyzed diazo transfer reaction from the corresponding amines using imidazole-1-sulfonyl azide (B81097). researchgate.net A novel, metal-free approach involves the azidoheteroarylation of [1.1.1]propellane, where an azido (B1232118) radical is generated from phenyliodine(III) diacetate (PIDA) and trimethylsilyl (B98337) azide (TMSN3). rsc.org This radical adds to [1.1.1]propellane, and the resulting carbon-centered radical reacts with a heterocycle. rsc.org Additionally, a scalable route to bicyclo[1.1.1]pentan-1-amine has been developed through the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. acs.org

Table 3: Synthetic Routes to Nitrogen-Containing BCPs

Target Derivative Starting Material Key Reagents/Conditions Key Features
BCP Amines/Azoles [1.1.1]Propellane Halogen Bond Donor, Aniline/Azole Electrophilic activation of propellane. liverpool.ac.uk
BCP Azides BCP Amine Imidazole-1-sulfonyl azide, Cu catalyst Diazo transfer reaction. researchgate.net
1-Azido-3-heteroaryl BCPs [1.1.1]Propellane PIDA, TMSN3, Heterocycle Metal-free azidoheteroarylation. rsc.org
Bicyclo[1.1.1]pentan-1-amine 1-Azido-3-iodobicyclo[1.1.1]pentane Reducing Agent Scalable reduction of a versatile intermediate. acs.org

Halogenated BCP Intermediates (e.g., 1,3-Diiodobicyclo[1.1.1]pentane)

Halogenated BCPs are crucial intermediates for further functionalization. A general and highly scalable method for the synthesis of BCP iodides involves the light-enabled reaction between alkyl iodides and [1.1.1]propellane. nih.gov This reaction can be performed in flow and does not require any catalysts, initiators, or additives, often yielding products of high purity that can be used directly in subsequent steps. nih.gov

1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) is a stable, crystalline solid that serves as a valuable precursor for various BCP derivatives, offering an alternative to the use of the unstable [1.1.1]propellane. nih.gov Nucleophilic substitution reactions on DIBCP with various nucleophiles, including pyridines, quinolines, isoquinolines, and pyrazoles, provide a straightforward route to the corresponding BCP salts. nih.govresearchgate.netacs.org This method has been shown to have a broad substrate scope and good to excellent yields. researchgate.net

Table 4: Synthesis and Utility of Halogenated BCPs

Compound Synthetic Method Key Features Synthetic Utility
BCP Iodides Light-enabled reaction of alkyl iodides and [1.1.1]propellane Scalable, catalyst-free, high purity. nih.gov Precursors for BCP boronates, alcohols, and other functionalized derivatives. nih.gov
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) From [1.1.1]propellane Stable, crystalline solid. nih.gov Precursor for nucleophilic substitution reactions to form BCP salts. nih.govresearchgate.netacs.org

Large-Scale Preparations and Process Optimization for BCP Synthesis

The increasing demand for BCP-containing compounds in drug discovery has driven efforts to develop large-scale and efficient synthetic processes. A continuous flow process for the on-demand generation of [1.1.1]propellane has been established, allowing for its direct derivatization into various BCP species in gram quantities. vapourtec.com

A significant advancement in large-scale synthesis is the light-enabled reaction of alkyl iodides with [1.1.1]propellane, which can produce BCP iodides on a kilogram scale. nih.gov This flow chemistry approach is clean and efficient, often eliminating the need for purification of the product. nih.gov Another notable large-scale synthesis is the preparation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.orgnih.gov This process utilizes a flow photochemical reaction to construct the BCP core on a kilogram scale within a day, followed by a batch haloform reaction to yield the diacid in multigram amounts. nih.govacs.orgnih.gov These optimized, large-scale preparations are crucial for making BCP building blocks readily available for medicinal chemistry applications. nih.govacs.orgnih.gov

Table 5: Large-Scale Synthesis of BCP Derivatives

Product Methodology Scale Key Advantages
[1.1.1]Propellane solution Continuous flow generation Gram quantities On-demand synthesis, direct derivatization. vapourtec.com
BCP Iodides Light-enabled flow reaction of alkyl iodides and [1.1.1]propellane Milligram to kilogram Scalable, catalyst-free, high purity. nih.gov
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Flow photochemical reaction followed by batch haloform reaction Kilogram scale for core, multigram for diacid Rapid production of a key building block. nih.govacs.orgnih.gov

Reactivity and Functionalization of Bicyclo 1.1.1 Pentane Frameworks, with Implications for Substituted Analogs Like 1 3 Fluorophenyl Bicyclo 1.1.1 Pentane

General Reactivity Considerations of the Strained BCP Core

The BCP framework is characterized by a significant degree of ring strain, estimated to be around 66.6 kcal/mol. nih.govacs.org This high strain energy originates from the distortion of bond angles and lengths within its bicyclic structure. Despite this inherent strain, the BCP core is generally kinetically inert and robust, showing resistance to metabolic degradation and ring-opening reactions under many conditions. nih.govacs.org

The reactivity of BCPs is often accessed through its precursor, [1.1.1]propellane, which readily reacts with radicals and anions in strain-release additions to form bridgehead-substituted BCPs. nih.govacs.org However, direct functionalization of the BCP framework itself, particularly its C–H bonds, presents a more versatile strategy for creating complex derivatives. The primary challenge in direct functionalization lies in controlling the regioselectivity between the two bridgehead (tertiary) C–H bonds and the three bridge (secondary) C–H bonds, while avoiding unwanted ring fragmentation. nsf.gov

C-H Functionalization of BCPs

Direct C–H functionalization offers an efficient route to modify the BCP scaffold without pre-installed functional groups. nih.gov Significant progress has been made in developing selective methods to target the different C–H bonds within the BCP core.

The bridgehead positions of BCPs are tertiary carbons, and their C–H bonds can be selectively functionalized. While the functionalization of a bridgehead C–H bond has been a challenge, rhodium-catalyzed reactions have provided a solution. nih.govacs.org These reactions often employ donor/acceptor carbenes to achieve enantioselective C–H functionalization at the bridgehead position. nih.govacs.org This approach has proven effective for creating chiral, substituted BCPs while maintaining the integrity of the strained carbocyclic framework. nsf.govberkeley.eduspringernature.com

Functionalization of the three equivalent secondary C–H bonds on the bridges of the BCP core has been historically challenging due to their high bond dissociation energies. nih.gov These positions are less reactive than the bridgehead sites. However, recent advancements have enabled the direct functionalization of these strong C–H bonds. researchgate.net Strategies often involve radical-mediated C–H abstraction under mild conditions, which allows for the installation of functional handles like bromine atoms. nih.gov These intermediates can then undergo further transformations. Additionally, palladium-mediated directed C–H functionalization has been explored to achieve diversification at the C(2) position. nih.gov

Carbene insertion into C–H bonds is a powerful method for forming new carbon-carbon bonds at unfunctionalized sites. chemtube3d.comwikipedia.org In the context of BCPs, this strategy has been successfully applied for selective functionalization. Dirhodium tetracarboxylate catalysts are particularly effective in mediating the intermolecular insertion of donor/acceptor carbenes, generated from precursors like aryldiazoacetates, into the C–H bonds of the BCP scaffold. nsf.govspringernature.com

Research has demonstrated remarkable selectivity for the tertiary C–H bond at the bridgehead position. springernature.com For instance, using a chiral dirhodium complex like Rh₂(S-TCPTAD)₄, C–H functionalization occurs exclusively at the tertiary site with high yields and enantioselectivity, without any observed insertion into the secondary C–H bonds or ring fragmentation. nsf.govspringernature.com

CatalystCarbene PrecursorSite of FunctionalizationSelectivityReference
Rh₂(TCPTAD)₄AryldiazoacetatesBridgehead (Tertiary C-H)High regioselectivity and enantioselectivity nsf.gov
Dirhodium TetraacetateEthyl DiazoacetateGeneral (less selective for simple alkanes)Prefers secondary over primary C-H wikipedia.org

Transition metal-catalyzed C–H activation provides a versatile platform for introducing a range of functional groups onto the BCP core. nih.govnih.gov A notable example is the iridium-catalyzed borylation of the bridgehead tertiary C–H bonds. nih.govchemrxiv.org This method allows for the synthesis of BCPs bearing boronic ester groups, which are valuable synthetic intermediates. researchgate.net

The reaction is highly selective for the bridgehead tertiary C–H bond over unactivated primary and secondary C–H bonds and is compatible with a wide array of functional groups. nih.govchemrxiv.orgresearchgate.net The resulting BCP-boronic esters can be used in numerous subsequent reactions, such as cross-coupling, to form 1,3-disubstituted BCP derivatives. nih.gov

Catalyst SystemReagentSite of FunctionalizationProductReference
Iridium complex with 2-methylphenanthroline ligandB₂pin₂Bridgehead (Tertiary C-H)Bridgehead boronic ester nih.gov
Palladium(II) with pyridine (B92270) N-oxide directing groupAryl iodidesBridge (Secondary C-H)C(2)-arylated BCP nih.gov

Postsynthesis Functionalization Strategies for BCP Derivatives

Once a functional group is installed on the BCP core, a variety of postsynthesis modifications can be performed to build molecular complexity. BCP derivatives equipped with halides, boronic esters, or redox-active esters serve as versatile platforms for further elaboration. nih.govacs.org

Common postsynthesis functionalization strategies include:

Cross-Coupling Reactions: BCP-iodides can undergo iron-catalyzed Kumada cross-coupling with Grignard reagents. nih.govacs.org Similarly, bridgehead BCP-organozinc compounds can participate in Negishi cross-coupling reactions. nih.gov The boronic ester groups introduced via iridium-catalyzed borylation are readily transformed through Suzuki-Miyaura cross-coupling.

Click Chemistry: BCPs functionalized with azide (B81097) and iodo groups, such as 1-azido-3-iodobicyclo[1.1.1]pentane, can be used in copper(I)-catalyzed "click" reactions to form triazole-linked structures. acs.orgchemrxiv.orgchemrxiv.org

Programmable Functionalization: Recent strategies allow for the programmable and sequential derivatization of BCPs bearing two different functional handles, such as bis-boronates. nih.govnih.gov This approach enables the selective functionalization of one position while leaving the other intact for subsequent modification, providing access to previously unexplored di- and tri-substituted BCPs. nih.govnih.govresearchgate.net

These diverse functionalization strategies underscore the synthetic versatility of the BCP framework, enabling the targeted synthesis of complex molecules like 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane and its analogs for applications in drug discovery and beyond.

Conversion of Borylated BCPs to Diverse Functional Groups

Borylated BCPs, particularly those bearing a boronic ester (e.g., Bpin) at a bridgehead position, are versatile intermediates that serve as hubs for a wide range of functional group interconversions. nih.govnih.gov An iridium-catalyzed borylation of bridgehead tertiary C–H bonds provides a direct method to access these valuable building blocks. nih.govchemrxiv.org Once formed, the boryl group can be readily transformed into other functionalities, priming the BCP core for further diversification. nih.gov

The boronic esters can be converted into more reactive boron derivatives, such as trifluoroborate salts or boronic acids. nih.gov These intermediates are amenable to a variety of subsequent reactions. For instance, the C–B bond can be replaced with C–C bonds through cross-coupling reactions or 1,2-metallate rearrangements. nih.govnih.gov Furthermore, the boryl group can be converted to C–X bonds, where X is a heteroatom like oxygen or nitrogen, typically through oxidation or aza-1,2-metallate rearrangement processes. nih.gov This versatility allows for the installation of hydroxyl and amino groups, among others, at the bridgehead position.

Table 1: Representative Conversions of Borylated BCPs
Starting MaterialReagent(s)Functional Group FormedReaction Type
BCP-BpinKHF₂BCP-BF₃KConversion to Trifluoroborate
BCP-BpinNaIO₄BCP-B(OH)₂Conversion to Boronic Acid
BCP-BpinNBS, NaOMe; then Ar-Br, Pd catalystBCP-ArSuzuki-Miyaura Cross-Coupling
BCP-BpinNaBO₃·4H₂O or Oxone®BCP-OHOxidation
BCP-BpinNH₂OSO₃HBCP-NH₂Amination

Derivatization of Alcohol and Carboxylic Acid Functions on BCPs

BCPs functionalized with hydroxyl and carboxyl groups are key building blocks for creating more complex derivatives, including amides, esters, and other medicinally relevant structures. nih.govresearchgate.net Standard organic transformations can be applied to these functional handles to elaborate the BCP core.

Carboxylic acid-substituted BCPs are particularly useful precursors. For example, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid can undergo a Curtius reaction using diphenylphosphoryl azide ((PhO)₂P(O)N₃) in the presence of triethylamine (B128534) and tert-butanol. This sequence, followed by acidic deprotection of the intermediate Boc-protected amine, yields the corresponding 3-fluoro-BCP-amine hydrochloride salt in good yield. nih.gov Additionally, the carboxylic acid group can be readily converted into amides and esters through standard coupling and esterification procedures. nih.gov

Similarly, alcohol functionalities on the BCP scaffold can be derivatized. For instance, the reduction of a BCP ester using a reducing agent like lithium aluminum hydride (LiAlH₄) smoothly provides the corresponding BCP alcohol. nsf.gov These alcohols can then be used in further synthetic steps, such as conversion to esters or other functional groups. acs.org

Table 2: Derivatization of BCPs Bearing Alcohol and Carboxylic Acid Groups
BCP Starting MaterialReagent(s)BCP ProductTransformation
BCP-COOH1. (PhO)₂P(O)N₃, NEt₃, t-BuOH; 2. HClBCP-NH₂·HClCurtius Reaction
BCP-COOHAmine, Coupling Agent (e.g., HATU)BCP-CONHRAmide Formation
BCP-COOEtLiAlH₄BCP-CH₂OHEster Reduction
BCP-COOEtLiOHBCP-COOHEster Hydrolysis

Nucleophilic Substitution Reactions on Halogenated BCPs

Halogenated BCPs, especially 1-iodo-3-substituted and 1,3-diiodobicyclo[1.1.1]pentanes, are important substrates for introducing a range of substituents via nucleophilic substitution pathways. evitachem.comsmolecule.com The reactivity of these halogenated BCPs is highly dependent on the nature of the substituent at the other bridgehead and the nucleophile employed. evitachem.com

For example, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) is significantly more reactive than analogs bearing electron-withdrawing groups like trifluoromethyl. evitachem.com DIBCP undergoes substitution with various nitrogen-based nucleophiles, such as pyridine and N-methylmorpholine, to afford stable BCP-quaternary ammonium (B1175870) salts. evitachem.comsmolecule.com The reaction proceeds under mild conditions and allows for the synthesis of novel bicyclo[1.1.1]pentylpyridinium, quinolinium, and isoquinolinium salts. smolecule.com However, reactions with more reactive nucleophiles like Grignard or organolithium reagents can lead to the formation of [1.1.1]propellane instead of the expected substitution product. evitachem.com In contrast, less reactive halogenated BCPs may require stronger nucleophiles, such as organolithium reagents, to achieve substitution. evitachem.com

Table 3: Nucleophilic Substitution on 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
NucleophileSolventProduct TypeReference
PyridineBenzene (B151609)BCP-Pyridinium Iodide Salt evitachem.com
N-MethylmorpholineBenzeneBCP-N-Methylmorpholinium Iodide Salt evitachem.com
Quinoline-BCP-Quinolinium Salt smolecule.com
MeONaMeOH1-Iodo-3-methoxy-BCP evitachem.com
PhMgBrEther[1.1.1]Propellane evitachem.com

Reactivity at the Phenyl Substituent of this compound

While much of the synthetic focus is on the functionalization of the BCP core itself, the aromatic substituent in compounds like this compound can also be a site for chemical modification. However, literature examples of direct functionalization of the phenyl ring after its attachment to the BCP scaffold are less common than methods that install a pre-functionalized aryl group. nih.gov

One documented example of post-installation modification is the oxidation of the phenyl ring. A 1-phenyl-BCP derivative was successfully converted to the corresponding BCP-carboxylic acid via oxidation of the aromatic ring using sodium periodate (B1199274) (NaIO₄) with a catalytic amount of ruthenium(III) chloride (RuCl₃). nih.gov This demonstrates that the phenyl ring remains susceptible to harsh oxidative conditions even when attached to the BCP cage.

More frequently, synthetic strategies involve the coupling of a BCP precursor (e.g., a BCP-Grignard or BCP-boronic ester) with an already substituted aryl halide. nih.gov The tolerance of a wide array of functional groups on the aryl partner in these cross-coupling reactions indicates that it is often more practical to introduce desired functionality onto the phenyl ring prior to its attachment to the BCP moiety.

Influence of Fluorine on BCP Reactivity and Selectivity in Functionalization

The incorporation of fluorine into the BCP framework, such as at a bridgehead position, significantly alters the electronic properties and reactivity of the molecule and its neighboring functional groups. nih.gov This is a deliberate strategy often used in medicinal chemistry to fine-tune a molecule's physicochemical characteristics. nih.gov

Experimental measurements have quantified the electronic influence of a bridgehead fluorine atom. The acidity of a BCP-carboxylic acid increases substantially upon fluorination; the pKa of bicyclo[1.1.1]pentane-1-carboxylic acid is 4.2, whereas the pKa of its 3-fluoro analog is 3.5. nih.gov Conversely, the basicity of a BCP-amine is reduced by more than an order of magnitude upon fluorination, with the pKa of the amine hydrochloride dropping from 8.2 to 6.5. nih.gov

Fluorination also impacts properties like lipophilicity. The calculated logP (clogP) value for a model phenyl-BCP compound was 3.5, while the value for its fluoro-BCP analog was slightly lower at 3.3, indicating a minor decrease in lipophilicity upon fluorination of the BCP core. nih.gov This demonstrates that fluorine substitution provides a powerful tool to modulate the fundamental properties of the BCP scaffold, thereby influencing its reactivity and potential biological interactions.

Table 4: Effect of Bridge-Fluorination on Physicochemical Properties of BCP Derivatives
PropertyNon-Fluorinated BCP CompoundValueFluorinated BCP CompoundValueReference
Acidity (pKa)BCP-COOH4.2F-BCP-COOH3.5 nih.gov
Basicity (pKa of conjugate acid)BCP-NH₂·HCl8.2F-BCP-NH₂·HCl6.5 nih.gov
Lipophilicity (clogP)Ph-BCP-Ester3.5Ph-F-BCP-Ester3.3 nih.gov

Computational and Theoretical Investigations of Bicyclo 1.1.1 Pentane Systems and Fluorinated Analogs

Quantum Chemical Calculations of BCP Core Structure and Bonding

Quantum chemical calculations have been pivotal in elucidating the intricate nature of the bonding within the highly strained BCP core. These studies help rationalize its surprising kinetic stability and its behavior in chemical reactions.

The geometry of the BCP core forces its carbon atoms into unusual hybridization states, which significantly influences the strength of their associated C-H bonds. The bridgehead carbon atoms are highly pyramidalized, deviating substantially from the ideal tetrahedral geometry of a typical sp³ carbon. This structural feature leads to increased p-character in the exocyclic orbitals forming the C-C bonds of the cage.

Conversely, the orbitals contributing to the external C-H or C-substituent bonds have a higher degree of s-character. Generally, a higher s-character in an orbital leads to a shorter and stronger bond because s-orbitals are closer to the nucleus than p-orbitals. chemistrysteps.commasterorganicchemistry.comreddit.comwikipedia.org This principle explains the high bond dissociation energies (BDEs) observed in the BCP system. Computational studies have estimated the BDE of the methylene (B1212753) (C2) C-H bonds to be particularly high, around 106 kcal/mol, making direct functionalization at this position a significant synthetic challenge. nih.gov The tertiary C-H bond at the bridgehead position is also strong, though functionalization at this site is often more synthetically accessible. springernature.com Computational studies have been employed to understand the site-selectivity of C-H functionalization reactions, revealing that the choice of catalyst can selectively target the tertiary C-H bond without fragmentation of the strained carbocyclic framework. springernature.comresearchgate.net

Bond TypeHybridization (Approx.)PropertyValue
Bridge C-H> 25% s-characterBond Dissociation EnergyHigh
Bridgehead C-H> 25% s-characterBond Dissociation EnergyHigh
Methylene C-HHigh s-characterBond Dissociation Energy~106 kcal/mol nih.gov

The BCP framework is characterized by significant ring strain, a consequence of its rigid, cage-like structure which enforces eclipsed conformations and distorted bond angles. Despite this high strain, the molecule is kinetically stable. nih.gov Computational analyses have quantified the total strain energy of the BCP core to be approximately 66 kcal/mol. nih.govacs.org This high strain is a key driving force for many of the reactions that form BCPs, particularly those involving the ring-opening of [1.1.1]propellane. rsc.org However, only a fraction of this strain is thought to be released upon cleavage of the inter-bridgehead C1–C3 bond of propellane. rsc.org

CompoundStrain Energy (kcal/mol)
Bicyclo[1.1.1]pentane66.6 nih.govacs.org
[1.1.1]Propellane~100 rsc.org
Cyclopropane27.5

Mechanistic Studies of BCP Formation and Functionalization Reactions

Theoretical studies have been crucial in mapping out the reaction pathways for the synthesis and subsequent functionalization of BCPs. These investigations provide a molecular-level understanding of the reaction mechanisms, intermediates, and transition states.

Computational methods are frequently used to predict and explain the regioselectivity of BCP functionalization reactions. arxiv.org For instance, in the functionalization of BCPs with multiple potential reaction sites, such as BCP bis-boronates, computational studies have shed light on the differentiated reactivities of the boronate groups at the bridge (C2) and bridgehead (C3) positions. nih.gov These studies help in designing strategies for the selective and sequential functionalization of the BCP core. nih.gov

Furthermore, theoretical calculations have been instrumental in understanding the high regioselectivity observed in certain C-H functionalization reactions. For dirhodium-catalyzed carbene insertions, computational studies revealed why the reaction occurs exclusively at the tertiary (bridgehead) C-H bond over the more abundant secondary (bridge) C-H bonds. springernature.com The analysis showed that the transition state leading to tertiary functionalization is electronically favored. springernature.com Similarly, computational analysis has been used to show the importance of aryl substituents in stabilizing diradical intermediates during certain BCP formation reactions, which is crucial for achieving the desired product. acs.orgchemrxiv.org

The analysis of transition state (TS) structures and energies is a cornerstone of computational mechanistic studies. For reactions involving BCPs, TS analysis provides critical insights into reaction barriers and selectivity. In the context of radical and anionic additions to [1.1.1]propellane, it has been proposed that the reactions benefit from transition state stabilization through the delocalization of electron density from the breaking C-C bond onto the bridging carbon atoms. nih.govacs.orgrsc.org

For C-H functionalization reactions, computational studies have characterized the transition states to explain observed selectivities. For example, in a dirhodium-catalyzed C-H insertion, the reaction proceeds through a concerted asynchronous transition state where the developing positive charge at the tertiary carbon is stabilized by delocalization across the entire BCP framework. springernature.com Energy decomposition analysis of transition states has also been used to show how steric interactions can greatly impact the selectivity in coupling reactions involving BCP derivatives. nih.gov These detailed analyses are vital for rationalizing experimental outcomes and for the predictive design of new catalysts and reactions. springernature.com

Theoretical Studies on NMR Parameters of BCPs

Theoretical studies, particularly high-level ab initio and Density Functional Theory (DFT) calculations, have been instrumental in understanding the nuclear magnetic resonance (NMR) parameters of bicyclo[1.1.1]pentane (BCP) systems. These computational methods provide detailed insights into shielding constants (which relate to chemical shifts) and spin-spin coupling constants, which are often challenging to fully resolve experimentally due to the complex, strongly coupled spin systems in these rigid cages. acs.org

Research employing ab initio methods has demonstrated that calculated NMR parameters for the parent bicyclo[1.1.1]pentane and its precursor, [1.1.1]propellane, are in good agreement with available experimental data. rsc.orgresearchgate.net These studies highlight the sensitivity of the calculations to the chosen theoretical model. For instance, shielding constants are found to be primarily dependent on the basis set used, whereas spin-spin coupling constants, especially carbon-carbon couplings, are highly sensitive to the inclusion of electron correlation effects. rsc.orgresearchgate.net

Computational studies on substituted BCPs have explored the transmission of electronic effects through the cage structure. The analysis of trans-cage spin-spin coupling constants, such as in 1-fluoro-bicyclo[1.1.1]pentane, provides insight into electron delocalization and s-hyperconjugative interactions that define experimental trends. scielo.org.ar Such through-space and through-bond interactions are characteristic of the unique electronic structure of the BCP core. More recent computational approaches combine DFT with experimental measurements, for example, to accurately predict ¹⁹F NMR shifts for various fluorinated compounds, which is a powerful tool for identifying and quantifying reaction products and metabolites. nih.gov

Table 1: Key Findings from Theoretical NMR Studies of BCP Systems

Parameter Studied Key Finding Computational Method Reference
Shielding Constants Primarily dependent on the basis set size. Ab initio rsc.orgresearchgate.net
Spin-Spin Coupling Highly sensitive to electron correlation effects. Ab initio rsc.orgresearchgate.net
Trans-cage Coupling Determined by charge transfer and s-hyperconjugative interactions. NBO Analysis scielo.org.ar

Molecular Modeling and Conformational Analysis of BCP-Containing Molecules

Molecular modeling and conformational analysis are critical tools for understanding the three-dimensional structure of molecules and its influence on their properties and biological activity. nih.govresearchgate.net Bicyclo[1.1.1]pentane is of significant interest in this area because it serves as a rigid, three-dimensional scaffold. nih.govacs.org Unlike flexible aliphatic chains, the BCP cage has a well-defined and constrained geometry, which is a desirable trait in rational drug design where it is often used as a bioisostere for a para-substituted phenyl ring. nih.govresearchgate.netnih.gov

For molecules containing a BCP core, such as 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane, the conformational analysis is simplified yet crucial. The BCP cage itself has negligible conformational freedom. Therefore, the analysis primarily focuses on the rotational freedom of the substituents attached to the bridgehead carbons. In the case of this compound, the key conformational variable is the torsion angle defined by the bond connecting the BCP bridgehead carbon to the fluorophenyl ring.

Molecular modeling techniques are used to determine the preferred rotational conformation and the energy barrier to rotation. youtube.com These studies help to understand how the molecule presents its pharmacophoric elements in space, which is essential for predicting its interaction with biological targets like protein binding sites. nih.gov The inherent rigidity of the BCP core ensures that the exit vectors of the substituents are fixed, providing a predictable geometric framework for molecular design. nih.gov

Influence of Fluorine Substitution on Electronic Structure and Reactivity Profiles of BCPs (e.g., this compound)

Fluorine substitution has a profound impact on the electronic structure and reactivity of organic molecules, and BCP systems are no exception. The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect, which can significantly alter the physicochemical properties of the molecule. nih.gov These electronic effects are effectively transmitted through the rigid BCP ring system. d-nb.info

One of the most direct measures of this electronic influence is the change in the acidity or basicity of nearby functional groups. Experimental studies on fluorinated BCP derivatives have quantified this effect. For example, placing a fluorine atom on the bridgehead of a BCP-carboxylic acid significantly increases its acidity (lowers its pKₐ) compared to the non-fluorinated analog. nih.gov Conversely, the same substitution on a BCP-amine reduces its basicity (lowers the pKₐ of its conjugate acid). nih.gov This effect is even more pronounced in polyfluorinated systems; the pKₐ values of hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid are remarkably low, a result attributed to the combined field effect of the fluorine atoms and an increased s-character of the exocyclic hybrid orbital on the bridgehead carbon. acs.org

In a molecule like this compound, the fluorine atom on the phenyl ring influences the electron density of the aromatic system, affecting its reactivity in, for instance, electrophilic aromatic substitution reactions. The BCP cage itself acts as a unique electronic transmitter.

Table 2: Effect of Bridge-Fluorination on Acidity and Basicity of BCP Derivatives

Compound Pair pKₐ (Non-fluorinated) pKₐ (Fluorinated) Change in Acidity/Basicity Reference
BCP-Carboxylic Acid 4.2 3.5 Acidity Increased nih.gov

Table 3: Calculated Lipophilicity (clogP) of BCP and Phenyl Analogs

Compound Structure clogP Reference
1-Phenyl-bicyclo[1.1.1]pentane Phenyl-BCP 3.5 nih.gov
1-(F-BCP)-Phenyl F-BCP-Phenyl 3.3 nih.gov
m-Fluorobiphenyl F-Phenyl-Phenyl 4.9 nih.gov

These computational and theoretical investigations underscore the unique structural and electronic properties of BCP systems. The ability to computationally predict NMR parameters, analyze conformational preferences, and understand the nuanced effects of fluorine substitution makes these methods indispensable for the rational design and study of molecules like this compound.

Applications in Chemical Biology and Advanced Molecular Design: Structure Activity Relationship Sar Principles and Bioisosteric Applications of Bcps, Including Fluorophenyl Bcps

BCP as a Saturated Bioisostere for Aromatic Rings in Molecular Design

The concept of bioisosterism involves substituting one chemical group with another that produces a similar biological response. BCP has proven to be a valuable non-classical bioisostere for the benzene (B151609) ring, offering a three-dimensional, sp³-rich core that can mimic the spatial arrangement of substituents on an aromatic ring. acs.orgnih.gov This substitution allows for an "escape from flatland," a design strategy that moves away from planar, aromatic structures towards more complex, three-dimensional molecules, which often leads to improved drug-like properties. pnas.orgchemrxiv.org

The 1,3-disubstituted BCP core is an excellent mimic for a para-substituted benzene ring. researchgate.netenamine.net The bridgehead carbons of the BCP cage are separated by a distance that closely approximates the distance between the 1 and 4 positions of a benzene ring, allowing the substituents to maintain a similar orientation and distance. u-tokyo.ac.jp This geometric similarity enables the BCP core to serve as a rigid scaffold, holding key binding groups in the correct spatial orientation for interaction with a biological target. nih.gov

A notable example of this application was demonstrated in the development of a γ-secretase inhibitor, where the replacement of a central para-substituted fluorophenyl ring with a BCP moiety resulted in a compound with equivalent enzyme inhibitory potency. acs.orgnih.gov This successful substitution highlighted the ability of the BCP core to act as a surrogate for the phenyl ring without compromising biological activity. nih.gov

BCP as a Para-Substituted Benzene Mimic
Original MoietyBioisosteric ReplacementKey FeatureReference
Para-substituted benzene ring1,3-disubstituted BCPSimilar distance and vector for substituents researchgate.netnih.gov
Central fluorophenyl ring in a γ-secretase inhibitorBicyclo[1.1.1]pentane motifMaintained equipotent enzyme inhibition acs.orgnih.gov

While mimicking para-substitution has been a primary application of BCP, recent advancements have enabled the synthesis of 1,2-difunctionalized BCPs, which can serve as bioisosteres for ortho- and meta-substituted benzene rings. nih.govpnas.org This development has significantly expanded the utility of BCP in medicinal chemistry, as it allows for the replacement of a wider range of aromatic substitution patterns. chemrxiv.org The ability to mimic these substitution patterns opens up new avenues for optimizing ligand-receptor interactions and fine-tuning molecular properties. nih.gov

The synthesis of these previously inaccessible BCP derivatives has provided a platform for in-depth investigations into their absorption, distribution, metabolism, and excretion (ADME) properties, further validating their potential as valuable building blocks in drug design. pnas.org Computational studies have also supported the characterization of these 1,2-difunctionalized BCPs as effective ortho- or meta-arene bioisosteres. nih.gov

Impact of BCP Incorporation on Molecular Design and Optimization

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites. acs.org The saturated, sp³-rich nature of the BCP core makes it more resistant to oxidative metabolism, thereby enhancing the metabolic stability of the parent compound. nih.govresearchgate.net

In the case of the γ-secretase inhibitor, the BCP-containing analog demonstrated improved metabolic stability compared to its phenyl-containing counterpart. acs.orgnih.gov This increased stability is a significant advantage in drug design, as it can lead to a longer half-life and an improved pharmacokinetic profile. nih.gov

Impact of BCP on Molecular Properties
PropertyEffect of BCP IncorporationExampleReference
Metabolic StabilityIncreased resistance to oxidative metabolismγ-secretase inhibitor analog acs.orgnih.gov
Aqueous SolubilityImproved due to disruption of π-stackingAvagacestat analog researchgate.netnih.gov
PermeabilityEnhanced passive permeabilityγ-secretase inhibitor analog researchgate.netrsc.org
Non-Specific BindingReduced due to elimination of aromaticityLpPLA2 inhibitor nih.govrsc.org

Poor aqueous solubility is a common challenge in drug development, limiting the absorption and bioavailability of many promising compounds. The planar nature of aromatic rings can lead to strong crystal lattice packing and intermolecular π-stacking, which can decrease solubility. nih.gov The three-dimensional structure of BCP disrupts these planar interactions, often leading to a significant improvement in aqueous solubility. acs.orgresearchgate.net

Furthermore, the incorporation of BCP can also enhance a molecule's permeability across biological membranes. rsc.org In the development of a γ-secretase inhibitor, the BCP analog exhibited a notable increase in passive permeability compared to the original fluorophenyl-containing compound. researchgate.net This improvement is attributed to the altered physicochemical properties of the molecule, including its shape and lipophilicity. nih.gov

Aromatic rings can participate in non-specific binding to proteins and other biological macromolecules through hydrophobic and π-π stacking interactions. nih.gov This can lead to off-target effects and reduced efficacy. The replacement of an aromatic ring with a non-aromatic BCP core eliminates the potential for these π-π interactions, thereby reducing non-specific binding. rsc.org This can lead to a more targeted and selective drug candidate with an improved safety profile.

Influence on Three-Dimensional Character (Fsp3) in Drug Candidates

In contemporary drug discovery, the three-dimensional (3D) character of a molecule is a critical parameter for success. This is often quantified by the fraction of sp3 hybridized carbons (Fsp3), which is the ratio of sp3 carbons to the total carbon count in a molecule. thieme-connect.de An increased Fsp3 value is associated with greater structural complexity and saturation, which often leads to improved physicochemical and pharmacological properties. Molecules with higher Fsp3 counts tend to exhibit better aqueous solubility, reduced promiscuity in biological assays, and a lower risk of toxicity. thieme-connect.deresearchgate.net

The replacement of flat, aromatic moieties like the fluorophenyl group with bicyclo[1.1.1]pentane (BCP) is a highly effective strategy for increasing the Fsp3 character of a drug candidate. researchgate.net The BCP cage is an entirely sp3-hybridized scaffold, and its incorporation directly boosts the molecule's saturation and spatial complexity. pharmablock.com A prominent example is the transformation of the γ-secretase inhibitor BMS-708,163, which contains a fluorophenyl ring, into its BCP-containing analog. This single substitution doubled the Fsp3 carbon atom count from 0.25 to 0.52. pharmablock.com This strategic shift away from "flatland"—the predominance of two-dimensional aromatic structures in medicinal chemistry—is a key driver for using BCPs to design novel drug candidates with potentially superior development profiles. chemrxiv.org

Design Principles for 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane as a Bioisostere

The use of a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) motif as a bioisostere for a 1,4-disubstituted (para) fluorophenyl ring is founded on key structural and geometric similarities. u-tokyo.ac.jpnih.gov The primary rationale is that the BCP core can effectively mimic the rigid, linear geometry of a para-substituted phenyl ring. acs.org The exit vectors for substituents at the 1 and 3 positions of the BCP bridgehead are almost perfectly linear (180°), replicating the orientation of substituents on a para-phenylene ring. acs.org

While other saturated cages like bicyclo[2.2.2]octane (BCO) and cubane (B1203433) more closely match the bridgehead-to-bridgehead distance of a phenyl ring, the BCP motif offers a compelling balance of geometric mimicry and significantly improved physicochemical properties. acs.org The distance between the bridgehead carbons in a BCP is approximately 1.9 Å, shorter than the ~2.8 Å distance across a phenyl ring. acs.orgnih.gov Despite this difference, the BCP has proven to be an effective replacement in many cases where the phenyl ring's primary role is to act as a rigid spacer, rather than engaging in specific π-π stacking or other aromatic-specific interactions with a biological target. pharmablock.comnih.govdundee.ac.uk Therefore, the rational decision to substitute a fluorophenyl ring with a BCP is based on preserving the crucial vector orientation of substituents while introducing the benefits of a saturated, three-dimensional scaffold. researchgate.netu-tokyo.ac.jp

Enhanced Solubility: The disruption of planarity and the reduction of aromatic character upon replacing a phenyl ring with a BCP can break up intermolecular π-stacking, leading to a significant increase in aqueous solubility. researchgate.netnih.gov

Improved Permeability: The more globular, three-dimensional shape and lower lipophilicity of BCP-containing compounds can enhance passive permeability across biological membranes. researchgate.netnih.gov

Increased Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the BCP cage are generally more resistant to such metabolic pathways, leading to improved stability. researchgate.netchemrxiv.orgdundee.ac.uk

Reduced Non-Specific Binding: The introduction of the more polar, less lipophilic BCP scaffold can decrease non-specific binding to off-target proteins. researchgate.net

In the case of the γ-secretase inhibitor program, replacing the central fluorophenyl ring with a BCP motif led to an equipotent compound with markedly improved aqueous solubility and passive permeability. nih.gov These enhanced properties translated directly into superior oral absorption in preclinical models. researchgate.netnih.gov Similarly, in an antimalarial drug series, a BCP analogue was equipotent to its parent phenyl compound but showed significantly improved metabolic properties. dundee.ac.ukacs.org These examples highlight the strategic utility of BCPs in overcoming common drug development hurdles associated with aromatic rings.

Structure-Activity Relationship (SAR) Studies of BCP-Containing Analogs

Structure-activity relationship (SAR) studies directly comparing phenyl-containing compounds with their BCP-based bioisosteres provide critical insights into the role of the aromatic ring and the advantages of its replacement. A landmark study in this area involved the γ-secretase inhibitor BMS-708,163 and its BCP-containing analog. nih.govacs.org

Compound MoietyPotency (γ-Secretase IC50)Aqueous SolubilityPassive PermeabilityFsp3Oral Bioavailability (Mouse)
para-FluorophenylEquipotentLowLow0.25 pharmablock.comBaseline
Bicyclo[1.1.1]pentaneEquipotent nih.govSignificantly Improved nih.govSignificantly Improved nih.gov0.52 pharmablock.com~4-fold increase in Cmax and AUC researchgate.netnih.gov

The use of BCPs as bioisosteres allows for a nuanced investigation of how molecular shape and electronics influence potency and specificity. When replacing a fluorophenyl ring with a BCP maintains or improves potency, it suggests that the key interactions with the target are driven by the spatial arrangement of substituents rather than by the aromatic nature of the ring itself. nih.govacs.org

In instances where potency is maintained, as in the γ-secretase and antimalarial examples, the BCP successfully acts as a "scaffold hop" that preserves the bioactive conformation. dundee.ac.uknih.gov The improved physicochemical properties that accompany this substitution can lead to better drug-target engagement in vivo due to higher effective concentrations at the site of action, even if in vitro potency is merely equivalent. nih.gov

Conversely, if a BCP substitution leads to a significant loss of activity, it can provide valuable SAR information, indicating that the original phenyl ring was not just a simple spacer. nih.gov In such cases, the aromatic ring may have been involved in crucial interactions unavailable to the BCP, such as cation-π, π-π stacking, or specific edge-to-face interactions with the protein target. nih.govdundee.ac.uk Therefore, the strategic use of BCPs in SAR studies serves as a powerful diagnostic tool to probe the nature of the binding pocket and guide further molecular design.

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